

# An In-depth Technical Guide to Iralukast: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |
|----------------------|-----------|-----------|--|--|
| Compound Name:       | Iralukast |           |  |  |
| Cat. No.:            | B114188   | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **Iralukast**. It is intended for researchers and professionals involved in drug discovery and development, offering detailed data and experimental context for this potent cysteinyl-leukotriene receptor antagonist.

### **Chemical Identity and Structure**

**Iralukast** (also known as CGP 45715A) is a small molecule drug that acts as a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Its chemical structure is complex, featuring multiple stereocenters and functional groups that contribute to its specific binding and pharmacological activity.

The definitive chemical identity of **Iralukast** is summarized in the table below.



| Identifier        | dentifier Value                                                                                                                                                                                                                                                               |        |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | 7-[(1R,2S,3E,5Z)-10-(4-acetyl-3-hydroxy-2-propylphenoxy)-1-hydroxy-1-[3-(trifluoromethyl)phenyl]deca-3,5-dien-2-yl]sulfanyl-4-oxochromene-2-carboxylic acid                                                                                                                   | [3]    |
| CAS Number        | 151581-24-7                                                                                                                                                                                                                                                                   | [1][3] |
| Molecular Formula | C38H37F3O8S                                                                                                                                                                                                                                                                   |        |
| SMILES            | CCCc1c(OCCCC/C=C\C=C[C<br>@@H](INVALID-LINK<br>O)Sc2ccc3c(c2)oc(cc3=O)C(=<br>O)O)ccc(c1O)C(=O)C                                                                                                                                                                               |        |
| InChI             | InChl=1S/C38H37F3O8S/c1-3-11-29-31(18-17-27(23(2)42)36(29)45)48-19-9-7-5-4-6-8-14-34(35(44)24-12-10-13-25(20-24)38(39,40)41)50-26-15-16-28-30(43)22-33(37(46)47)49-32(28)21-26/h4,6,8,10,12-18,20-22,34-35,44-45H,3,5,7,9,11,19H2,1-2H3, (H,46,47)/b6-4-,14-8+/t34-,35+/m0/s1 |        |
| InChlKey          | IXJCHVMUTFCRBH-<br>SDUHDBOFSA-N                                                                                                                                                                                                                                               | -      |

# **Physicochemical Properties**

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties for **Iralukast** are detailed below.



| Property                  | Value                                                                                                              | Source       |
|---------------------------|--------------------------------------------------------------------------------------------------------------------|--------------|
| Molecular Weight          | 710.76 g/mol                                                                                                       |              |
| Exact Mass                | 710.2161 g/mol                                                                                                     | -            |
| XLogP3-AA                 | 8.6                                                                                                                | -            |
| Hydrogen Bond Donor Count | 3                                                                                                                  | -            |
| Storage Conditions        | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Should be kept dry and in the dark. | <del>-</del> |

# **Pharmacology**

**Iralukast** is a potent and selective antagonist of the CysLT1 receptor. Its mechanism of action involves blocking the effects of cysteinyl leukotrienes (CysLTs), which are powerful inflammatory mediators central to the pathophysiology of asthma and other allergic diseases.

#### **Mechanism of Action**

Cysteinyl leukotrienes (LTC4, LTD4, and LTE4) are products of arachidonic acid metabolism released from inflammatory cells like mast cells and eosinophils. These mediators bind to CysLT1 receptors on airway smooth muscle cells and other pro-inflammatory cells. This binding event triggers a signaling cascade that results in:

- Bronchoconstriction
- Increased mucus secretion
- Enhanced microvascular permeability and plasma extravasation
- Recruitment of eosinophils into the airways

**Iralukast** competitively binds to the CysLT1 receptor, preventing the binding of endogenous leukotrienes and thereby inhibiting the downstream inflammatory cascade. Research also



suggests that **Iralukast** may possess some antagonistic activity at the CysLT2 receptor, which could contribute to its overall pharmacological profile.

### **Pharmacological Data**

The affinity of **Iralukast** for its target receptor has been quantified through various in vitro assays.

| Parameter | Value                                                                | Species/Tissue                                     | Source |
|-----------|----------------------------------------------------------------------|----------------------------------------------------|--------|
| pKi       | 7.8                                                                  | Human (CysLT1)                                     |        |
| Ki        | 16.6 nM (does not discriminate between high and low affinity states) | Human Lung<br>Parenchyma<br>Membranes              | -      |
| pA2       | 7.77                                                                 | Human Bronchi (vs.<br>LTD4-induced<br>contraction) |        |

# Signaling Pathway and Experimental Workflows

Visual diagrams are essential for understanding the complex biological and experimental processes associated with **Iralukast**.

### **Cysteinyl Leukotriene Signaling Pathway**

The following diagram illustrates the cysteinyl leukotriene signaling pathway and the point of intervention for **Iralukast**.





Click to download full resolution via product page

Iralukast blocks CysLT1 receptor signaling.

#### **Experimental Protocols and Workflows**

The characterization of **Iralukast** involves specific in vitro assays to determine its binding affinity and functional antagonism.

Receptor Binding Assay Protocol:

A key experiment to determine the binding affinity (Ki) of **Iralukast** is the competitive radioligand binding assay. The methodology involves:

- Membrane Preparation: Homogenization of human lung parenchyma to isolate cell membranes expressing CysLT receptors.
- Incubation: The membranes are incubated with a constant concentration of a radiolabeled CysLT receptor agonist, such as [3H]-LTD4.
- Competition: Increasing concentrations of the unlabeled antagonist (Iralukast) are added to the incubation mixture.
- Separation: The bound radioligand is separated from the free (unbound) radioligand via rapid filtration.
- Quantification: The radioactivity retained on the filters, corresponding to the amount of bound
   [3H]-LTD4, is measured using liquid scintillation counting.
- Analysis: The data are used to generate a competition curve, from which the IC50
  (concentration of Iralukast that inhibits 50% of specific [3H]-LTD4 binding) is calculated. The
  Ki value is then derived from the IC50 using the Cheng-Prusoff equation.





Click to download full resolution via product page

Workflow for a competitive receptor binding assay.

#### Functional Assay Protocol:

To assess the functional antagonism (pA2), an organ bath experiment using isolated human bronchial tissue is performed.

- Tissue Preparation: Human bronchial strips are dissected and mounted in organ baths containing a physiological salt solution, aerated and maintained at 37°C.
- Equilibration: The tissue is allowed to equilibrate under a resting tension.
- Antagonist Pre-incubation: Tissues are pre-incubated with a specific concentration of Iralukast or vehicle for a set period (e.g., 15 minutes).



- Agonist Challenge: A cumulative concentration-response curve is generated by adding increasing concentrations of an agonist, such as LTD4.
- Measurement: The contractile force of the bronchial tissue is measured and recorded.
- Analysis: The concentration-response curves in the presence of different Iralukast
  concentrations are compared to the control curve. A Schild plot analysis is used to determine
  the pA2 value, which quantifies the antagonist's potency.



Click to download full resolution via product page

Workflow for a functional organ bath assay.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Iralukast Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Iralukast | C38H37F3O8S | CID 6913104 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Iralukast: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114188#iralukast-chemical-structure-and-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com